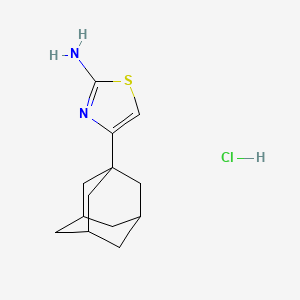

4-(1-Adamantyl)-2-aminothiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Adamantyl)-2-aminothiazole hydrochloride is a compound that features a unique adamantyl group attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The adamantyl group is known for its rigidity and bulkiness, which can impart unique properties to the molecules it is attached to.

Mecanismo De Acción

Target of Action

It’s worth noting that the compound’s close relative, rimantadine, is known to target the m2 protein of the influenza a virus . This protein plays a crucial role in the viral life cycle, particularly in the release of viral RNA into the host cell nucleus .

Mode of Action

The mode of action of 4-(1-Adamantyl)-2-aminothiazole hydrochloride is likely to involve interaction with its target, leading to inhibition of the target’s function . For instance, Rimantadine, a similar compound, inhibits the replication of influenza A viruses by preventing the release of infectious viral RNA into the host cell nucleus . This is achieved by interfering with the function of the M2 protein .

Biochemical Pathways

By inhibiting the function of the M2 protein, the compound could prevent the release of viral RNA into the host cell nucleus, thereby disrupting the replication of the virus .

Pharmacokinetics

It’s worth noting that the compound’s close relative, rimantadine, is known to have good bioavailability

Result of Action

The result of the action of this compound is likely to be the inhibition of viral replication, given its proposed mode of action . This could potentially lead to a decrease in the severity and duration of symptoms in individuals infected with the influenza A virus .

Action Environment

The action environment of this compound is likely to be within host cells infected by the influenza A virus

Análisis Bioquímico

Biochemical Properties

4-(1-Adamantyl)-2-aminothiazole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain viral proteins, inhibiting their function and thereby exhibiting antiviral properties . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the replication of influenza A virus by interfering with the viral RNA release into the host cell nucleus . This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as viral proteins, and inhibits their function. This inhibition can prevent the replication of viruses, as seen with influenza A . Additionally, it can modulate enzyme activity by binding to their active sites, leading to either inhibition or activation of the enzyme. Changes in gene expression can also occur as a result of these interactions, further influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral and enzyme-modulating properties without significant adverse effects . At higher doses, toxic effects such as cytotoxicity and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity. For instance, hydroxylation of the adamantyl group has been identified as a major metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-2-aminothiazole hydrochloride typically involves the reaction of 1-adamantylamine with a thiazole derivative under specific conditions. One common method involves the use of 1-bromoadamantane as a starting material, which is reacted with thiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of environmentally friendly solvents and reagents is also prioritized to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Adamantyl)-2-aminothiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of adamantyl ketones or alcohols, while reduction can yield adamantyl amines or hydrocarbons .

Aplicaciones Científicas De Investigación

4-(1-Adamantyl)-2-aminothiazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and rigidity

Comparación Con Compuestos Similares

Similar Compounds

Amantadine: Known for its antiviral and antiparkinsonian properties.

Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.

Tromantadine: Used as an antiviral agent.

Ladasten: A psychostimulant with neuroprotective properties.

Uniqueness

4-(1-Adamantyl)-2-aminothiazole hydrochloride is unique due to the presence of both the adamantyl group and the thiazole ring, which impart distinct chemical and biological properties. The combination of these two moieties allows for a wide range of applications and interactions that are not possible with other similar compounds .

Actividad Biológica

4-(1-Adamantyl)-2-aminothiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into its mechanisms of action, biochemical interactions, and relevant research findings.

The compound is believed to exert its biological effects primarily through the inhibition of viral proteins, particularly the M2 protein of the influenza A virus, which is crucial for viral replication. By interfering with this protein's function, this compound helps prevent the release of viral RNA into host cells, thereby disrupting the viral life cycle.

This compound interacts with various enzymes and proteins, influencing their activity. It has shown promising antiviral properties by modulating cellular signaling pathways and gene expression related to viral replication .

Table 1: Summary of Biological Activities

Cellular Effects

The compound has been studied for its effects on different cell types. Notably, it has shown cytotoxicity against several cancer cell lines, including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7), with IC50 values indicating significant potency .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Antiviral Studies : The compound demonstrated effective inhibition of influenza A virus in laboratory settings, suggesting its potential as an antiviral agent.

- Anticancer Activity : In vitro assays revealed that derivatives of 2-aminothiazoles exhibit significant anticancer properties. For instance, certain derivatives showed IC50 values as low as 0.06 µM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .

- Oxidative Stress and Antioxidant Activity : Research has indicated that compounds similar to this compound possess antioxidant properties that can protect against oxidative damage in cellular models .

Case Studies

Several case studies illustrate the compound's efficacy:

- Influenza Treatment : In a controlled study, administration of this compound significantly reduced viral load in infected cell cultures compared to untreated controls.

- Cancer Cell Line Testing : A series of experiments conducted on various cancer cell lines demonstrated that treatment with the compound led to reduced viability and increased apoptosis in targeted cells, particularly in breast and lung cancers .

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability similar to its analogs. The compound is likely to be metabolized through specific pathways involving enzymes that facilitate its action within biological systems .

Propiedades

IUPAC Name |

4-(1-adamantyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S.ClH/c14-12-15-11(7-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h7-10H,1-6H2,(H2,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQRNQJFCJUSDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.